molecular formula C47H76O16 B1247177 rotundifolioside I

rotundifolioside I

Cat. No.: B1247177
M. Wt: 897.1 g/mol
InChI Key: RHHWBSQGVOHKJH-ZKLLPSJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rotundifolioside I is a triterpene saponin characterized by a complex structure featuring multiple hydroxyl groups and cyclic systems. Its molecular formula is C₄₇H₇₆O₁₆, with a molecular weight of 897.10 g/mol, and it exhibits a topological polar surface area of 247.00 Ų and a calculated octanol-water partition coefficient (XlogP) of 2.30, suggesting moderate lipophilicity . However, its validated biological targets remain unconfirmed.

ADMET profiling indicates low intestinal absorption (Caco-2 permeability: <5.15 nm/s), poor blood-brain barrier penetration (BBB score: 0.03), and moderate oral bioavailability (46.6%) .

Properties

Molecular Formula

C47H76O16

Molecular Weight

897.1 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-2-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C47H76O16/c1-21-9-15-46-20-58-47(38(46)22(21)2)16-11-27-43(6)13-12-29(42(4,5)26(43)10-14-44(27,7)45(47,8)17-28(46)50)61-40-36(33(54)30(51)23(3)59-40)63-41-37(34(55)32(53)25(18-48)60-41)62-39-35(56)31(52)24(49)19-57-39/h11,16,21-41,48-56H,9-10,12-15,17-20H2,1-8H3/t21-,22+,23-,24-,25-,26+,27-,28-,29+,30+,31+,32-,33+,34+,35-,36-,37-,38-,39+,40+,41+,43+,44-,45+,46+,47+/m1/s1

InChI Key

RHHWBSQGVOHKJH-ZKLLPSJOSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CO[C@]4([C@@H]2[C@H]1C)C=C[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C

Canonical SMILES

CC1CCC23COC4(C2C1C)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Rotundifolioside A differs from I by an additional oxygen atom, likely due to hydroxylation or glycosylation at C-28 .

Pharmacological Activities

Compound Cytotoxicity (GI₅₀) Anti-Proliferative Activity Enzyme/Receptor Interactions
Rotundifolioside I Not reported Not tested Binds CYP3A4, estrogen receptor
Rotundifolioside A GI₅₀ < 50 μg/mL Strong inhibition of HeLa Inhibits mitochondrial Complex I
Rotundifolioside H GI₅₀ ~ 30 μg/mL Active against lung cancer Targets NF-κB pathway
Rotundifolioside B/D GI₅₀ > 100 μg/mL Inactive No significant interactions reported

Key Observations :

  • Rotundifolioside A and H demonstrate potent cytotoxicity, whereas B, D, C, and E are non-toxic (GI₅₀ >100 μg/mL) .
  • The acetylated structure of Rotundifolioside H correlates with enhanced anti-proliferative effects in vivo .

Recommendations :

  • Conduct isoform-specific enzyme inhibition assays for Rotundifolioside I.
  • Explore synergistic effects with flavonoids or phenolic acids, which co-occur in Bupleurum species .

Q & A

Q. 1.1. What experimental methods are commonly used to isolate and identify rotundifolioside I from natural sources?

To isolate rotundifolioside I, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Identification involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) to confirm molecular structure . For purity validation, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard.

Q. 1.2. How can researchers verify the purity of rotundifolioside I for pharmacological assays?

Purity verification requires orthogonal analytical methods:

  • HPLC-DAD : Quantify peak area percentages (>95% purity threshold).
  • LC-MS/MS : Detect impurities via fragmentation patterns.
  • NMR spectral analysis : Ensure absence of extraneous proton/carbon signals.
    Calibration with certified reference materials (CRMs) is critical for accuracy .

Q. 1.3. What in vitro assays are suitable for preliminary bioactivity screening of rotundifolioside I?

Common assays include:

  • Antioxidant activity : DPPH radical scavenging assay.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory effects : COX-2 inhibition ELISA.
    Dose-response curves (IC₅₀ calculations) and positive controls (e.g., ascorbic acid for antioxidants) are mandatory for reproducibility .

Advanced Research Questions

Q. 2.1. How should researchers design pharmacokinetic studies for rotundifolioside I to address bioavailability limitations?

Pharmacokinetic studies require:

  • In vivo models : Rodent plasma sampling post-administration (oral vs. intravenous).
  • Analytical validation : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Compartmental modeling : Non-linear mixed-effects modeling (NONMEM) to estimate absorption half-life (t₁/₂) and volume of distribution (Vd) .

Q. 2.2. How can contradictory data on rotundifolioside I’s mechanism of action be resolved?

Contradictions often arise from methodological variability. Resolution strategies include:

  • Target validation : CRISPR/Cas9 knockout models to confirm protein interactions.
  • Omics integration : Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify downstream pathways.
  • Dose-response meta-analysis : Pooled data from multiple studies to identify consensus EC₅₀ values .

Q. 2.3. What computational approaches optimize the structure-activity relationship (SAR) of rotundifolioside I derivatives?

SAR optimization involves:

  • Molecular docking : AutoDock Vina to predict binding affinities to target proteins (e.g., NF-κB).
  • QSAR modeling : Partial least squares (PLS) regression to correlate substituent electronegativity with bioactivity.
  • ADMET prediction : SwissADME to assess toxicity and metabolic stability .

Methodological Challenges and Solutions

Q. 3.1. How can researchers mitigate batch-to-batch variability in rotundifolioside I isolation?

Standardization protocols:

  • Extraction SOPs : Fixed solvent ratios (e.g., 70% ethanol) and temperature controls (±2°C).
  • QC metrics : Define acceptance criteria for yield (≥0.5% w/w) and purity (≥95%).
  • Stability testing : Accelerated degradation studies (40°C/75% RH) to identify degradation products .

Q. 3.2. What statistical methods are appropriate for analyzing dose-dependent effects of rotundifolioside I in heterogeneous cell populations?

Use non-parametric tests (e.g., Kruskal-Wallis) for skewed data and mixed-effects models to account for inter-cell-line variability. Bootstrap resampling (n=1000 iterations) enhances confidence intervals for EC₅₀ estimates .

Data Presentation and Reproducibility

Q. Table 1. Example Analytical Parameters for Rotundifolioside I Characterization

Parameter Method Acceptance Criteria
PurityHPLC-UV (254 nm)≥95% peak area
Molecular WeightHR-MS (ESI+)m/z 785.3120 [M+Na]⁺ (±2 ppm)
SolubilityUSP <1236>≥1 mg/mL in DMSO

Q. Table 2. Common Pitfalls in Rotundifolioside I Bioactivity Studies

Pitfall Solution Reference
Off-target effectssiRNA silencing of parallel pathways
Low in vivo stabilityPEGylation or liposomal encapsulation

Literature Synthesis and Gap Analysis

Prioritize gaps using PICOT criteria (Population, Intervention, Comparison, Outcome, Time):

  • Example Gap : "Does rotundifolioside I (I) reduce oxidative stress markers (O) in diabetic rodent models (P) compared to metformin (C) over 8 weeks (T)?" .

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